Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-6-16-4-3-7(11(12,13)14)5-9(16)15-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIFAOLNQUIVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs large-scale cycloisomerization reactions under ambient and aqueous conditions. For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums has been reported to give quantitative yields in a short time . This method is advantageous due to its efficiency, mild reaction conditions, and the use of environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 258.2 . It is also known by other names, including 7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester and this compound .
Synthesis and Characterization
The synthesis of carbon-11 labeled imidazo[1,2-a]pyridine derivatives has been documented, indicating their potential use in cancer imaging . One example is the synthesis of 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[¹¹C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[¹¹C]7 ) as a potential PET cancer imaging agent .
Several related imidazo[1,2-a]pyridine derivatives have been synthesized and characterized, serving as intermediates in the synthesis of more complex molecules . For instance, ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1 ) is synthesized from 2-amino-5-bromopyridine and 2-chloro-3-oxopropionic acid ethyl ester . This compound can then be used to synthesize other derivatives, such as 6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide (2 ) and 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)-5-vinyl-1,3,4-oxadiazole (3 ) .
Applications in Cancer Research
Imidazo[1,2-a]pyridine derivatives have applications in cancer research, specifically targeting the PI3K/Akt/mTOR pathway . This pathway is often dysregulated in cancer and is involved in cell growth, survival, and proliferation . Dual inhibitors of PI3K and mTOR, such as 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7 ), have been developed as potential cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl-Substituted Derivatives
The position of the trifluoromethyl group significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- Synthetic Accessibility: CF₃ at C7 (main compound) is synthesized via condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate, followed by functionalization . CF₃ at C5 requires alternative regioselective methods (e.g., Suzuki coupling) .
Halogen-Substituted Derivatives
Halogenation introduces steric bulk and alters lipophilicity. Examples include:
Key Findings :
Methyl-Substituted Derivatives
Methyl groups are electron-donating, contrasting with CF₃’s electron-withdrawing nature:
Key Findings :
Imidazo[1,2-a]pyrimidine Analogs
Core modification from pyridine to pyrimidine alters hydrogen-bonding capacity:
Key Findings :
- Synthetic Routes: Pyrimidine derivatives are synthesized via cyclocondensation of 2-aminopyrimidines with α-keto esters, differing from pyridine-based methods .
- Bioactivity : Pyrimidine cores exhibit higher affinity for ATP-binding pockets in kinases compared to pyridine analogs .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Melting Point (°C) |
|---|---|---|---|---|
| Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₉F₃N₂O₂ | 258.20 | ~2.5 | N/A |
| Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₉F₃N₂O₂ | 258.20 | ~2.4 | N/A |
| Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | C₁₀H₈ClF₃N₂O₂ | 292.65 | ~3.1 | 132–136 |
*Calculated using fragment-based methods.
Biological Activity
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1507136-09-5) is a synthetic compound belonging to the imidazopyridine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
- Molecular Formula : C11H9F3N2O2
- Molecular Weight : 258.20 g/mol
- CAS Number : 1507136-09-5
- Structural Characteristics : The compound features a trifluoromethyl group at the 7-position of the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the imidazo[1,2-a]pyridine core structure. Specific methodologies may vary, but common approaches include:
- Cyclization of substituted pyridine precursors
- Use of trifluoromethylation reagents to introduce the CF3 group
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. This compound has shown promise in:
- Reducing viable cell numbers in TNBC cell lines (e.g., MDA-MB-231)
- Inducing cell cycle arrest at the G0/G1 phase without triggering apoptosis markers such as PARP or caspase-3 .
Antimicrobial and Antiparasitic Activity
Imidazopyridine derivatives have been evaluated for their antimicrobial properties against various pathogens. The mechanism often involves inhibition of specific enzymes or pathways critical for microbial survival. For example:
- Studies have highlighted the potential of imidazo[1,2-a]pyridine compounds as anticoccidial agents against Eimeria, a protozoan parasite affecting poultry . These compounds exhibited subnanomolar activity by targeting cGMP-dependent protein kinase (PKG), crucial for the parasite's lifecycle.
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via a multi-step substitution strategy. For example, starting from ethyl bromopyruvate (F1) and 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2), a cyclization reaction forms the imidazo[1,2-a]pyridine core. Optimized conditions include refluxing in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours, achieving yields up to 87% . Purification via flash chromatography (silica gel, cyclohexane/EtOAc gradients) ensures high purity. Reaction efficiency can be improved by controlling stoichiometry (1:1.2 molar ratio of F1:F2) and using anhydrous conditions to minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the imidazo[1,2-a]pyridine scaffold and trifluoromethyl group. Key signals include:
- ¹H NMR : A singlet near δ 8.9–9.1 ppm for the pyridine proton.
- ¹³C NMR : A carbonyl signal at δ ~165 ppm for the ester group and CF₃ carbon at δ ~120 ppm (q, J = 270 Hz). Infrared (IR) spectroscopy confirms ester C=O stretches at ~1700 cm⁻¹. High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₀F₃N₂O₂: 259.07) .
Advanced Research Questions
Q. How can regioselective functionalization at specific positions of the imidazo[1,2-a]pyridine core be achieved?
Microwave-assisted cross-coupling reactions enable regiocontrol. For example, bifunctionalization at positions 7 and 8 can be achieved using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids under microwave irradiation (120°C, 30 min). This method allows sequential Suzuki couplings with aryl/heteroaryl boronic acids, achieving yields of 27–35% . Alternatively, halogenated intermediates (e.g., 7-bromo derivatives) enable selective amination or alkylation via Buchwald-Hartwig or Ullmann reactions .
Q. How to resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations.
- LC-MS with ion-trap detectors : To distinguish isotopic patterns and rule out adducts. In cases of ambiguous HRMS data (e.g., [M+Na]+ vs. [M+K]+), isotopic distribution simulations (e.g., using Bruker Compass DataAnalysis) can clarify molecular formulas .
Q. What strategies are employed to enhance the pharmacological activity of derivatives?
Bioisosteric replacement and scaffold hopping are key. For instance:
- Replacing the trifluoromethyl group with bioisosteres like sulfonamides or cyano groups improves solubility and target affinity .
- Introducing electron-withdrawing substituents (e.g., nitro, chloro) at position 7 enhances binding to enzymes like cyclin-dependent kinases (CDKs) .
- Hydrogenation of the pyridine ring to tetrahydroimidazopyridine derivatives increases metabolic stability, as shown in antiplasmodial activity studies .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica GF₂₅₄, UV detection) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker SMART CCD) confirms absolute stereochemistry and packing motifs, with refinement parameters (R₁ < 0.05) ensuring accuracy .
- Pharmacological Assays : Use enzyme inhibition assays (e.g., PfDHODH for antimalarial activity) with IC₅₀ determination via nonlinear regression analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
